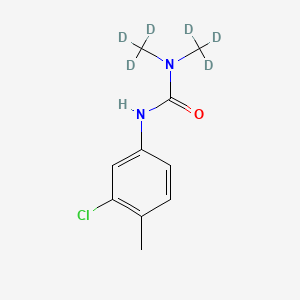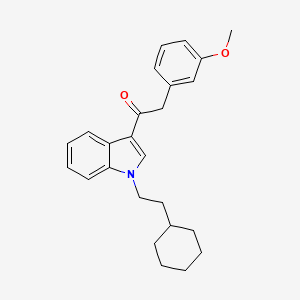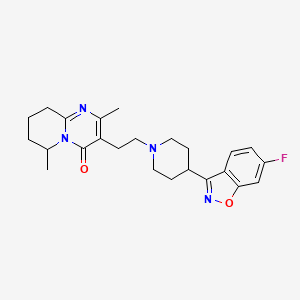
Chlorotoluron-d6
説明
Chlorotoluron-d6 is a deuterium-labeled version of Chlorotoluron . Chlorotoluron, also known as chlortoluron, is an organic compound of the phenylurea class of herbicides used to control broadleaf and annual grass weeds in cereal crops .
Chemical Reactions Analysis
A theoretical quantum study employing global and local reactivity descriptors has been conducted for Chlorotoluron among other phenylurea herbicides . The results suggest that, in aqueous conditions, Chlorotoluron may be degraded by elimination of urea moiety through electrophilic attacks .
Physical And Chemical Properties Analysis
The molecular weight of Chlorotoluron-d6 is 218.71 g/mol . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Dermal Absorption and Human Health Risk Assessment
Chlorotoluron-d6’s dermal absorption is essential for assessing human health risks. Notable points:
- Risk Assessment : Calculate risks resulting from dermal exposure to Chlorotoluron-d6. Reference doses are revised based on experimental data .
Maximum Residue Levels (MRLs) in Cereals
Chlorotoluron-d6’s presence in crops affects food safety. Key considerations:
- Metabolism in Wheat : Investigate primary crop metabolism in wheat after foliar applications. Propose relevant MRLs for cereals based on chlorotoluron and its metabolites .
Dissipation and Mobility in Soil
Chlorotoluron-d6’s behavior in soil impacts its persistence and potential leaching. Noteworthy points:
- Field Studies : Assess dissipation and mobility over time following repeated applications. Understand how it interacts with organic residues in soil .
作用機序
Target of Action
Chlorotoluron-d6, a deuterium-labeled variant of Chlorotoluron , is a member of the phenylurea class of herbicides . Its primary target is the photosystem II in plants . This system plays a crucial role in the photosynthesis process, which is essential for plant growth and survival .
Mode of Action
Chlorotoluron-d6 acts as an inhibitor of photosynthesis . It achieves this by blocking the Q B plastoquinone binding site of photosystem II . This prevents electron flow from Q A to Q B, thereby interrupting the photosynthetic electron transport chain . The interruption of this process inhibits the plant’s ability to convert light energy into chemical energy, leading to the plant’s death .
Biochemical Pathways
The primary biochemical pathway affected by Chlorotoluron-d6 is photosynthesis . By inhibiting photosystem II, Chlorotoluron-d6 disrupts the light-dependent reactions of photosynthesis . This prevents the plant from producing ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis . As a result, the plant cannot synthesize glucose, which is necessary for its growth and survival .
Pharmacokinetics
It’s known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Chlorotoluron-d6’s action is the death of the plant . By inhibiting photosynthesis, Chlorotoluron-d6 starves the plant of the glucose it needs to grow and survive . This makes Chlorotoluron-d6 an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .
Action Environment
Chlorotoluron is moderately soluble in water, volatile with a high potential for leaching to groundwater . . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the action, efficacy, and stability of Chlorotoluron-d6.
Safety and Hazards
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCGFZXSOMJFOA-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747351 | |
| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorotoluron-d6 | |
CAS RN |
1219803-48-1 | |
| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219803-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)


![L-[1-13C]Glucose](/img/structure/B583745.png)



![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
